molecular formula C17H18N2O3S B345209 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole CAS No. 873671-96-6

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B345209
CAS No.: 873671-96-6
M. Wt: 330.4g/mol
InChI Key: UKQVTCGBPBKUDY-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole: Known for its diverse biological activities.

    1-(5-Methyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-Ethyl-2-hydroxyphenyl)sulfonyl-2-methylbenzimidazole: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-13-9-10-16(22-3)17(11-13)23(20,21)19-12(2)18-14-7-5-6-8-15(14)19/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQVTCGBPBKUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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